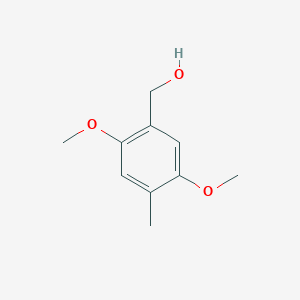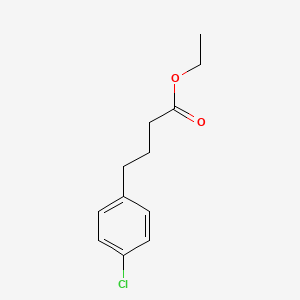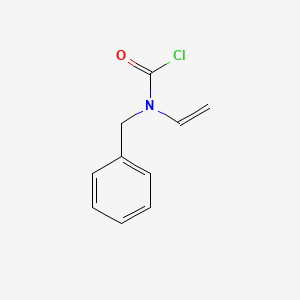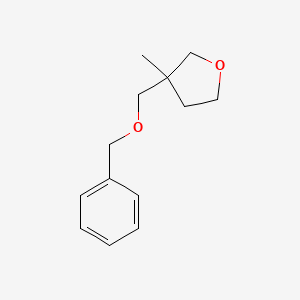
3-(Benzyloxymethyl)-3-methyl-tetrahydrofuran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Benzyloxymethyl)-3-methyl-tetrahydrofuran (3-BMT) is an organic compound belonging to the class of heterocyclic compounds. It is a colourless, non-flammable liquid with a sweet, ether-like odour. 3-BMT is a useful synthetic intermediate in the production of a variety of pharmaceuticals and other chemicals. It is also used as a solvent in laboratory and industrial settings.
科学研究应用
3-(Benzyloxymethyl)-3-methyl-tetrahydrofuran is used as a reagent in a variety of scientific research applications. It has been used as a solvent in the synthesis of a variety of organic compounds, including peptides, heterocycles, and polymers. It has also been used in the synthesis of pharmaceuticals, such as antifungal agents, and in the development of new materials. Additionally, this compound has been used as a catalyst in the synthesis of polysaccharides and polyesters.
作用机制
The mechanism of action of 3-(Benzyloxymethyl)-3-methyl-tetrahydrofuran is not fully understood. It is believed that the compound acts as a nucleophile, reacting with electrophiles such as carbonyl compounds, forming a new bond. It is also thought to act as a Lewis acid, forming a complex with a Lewis base. This complex can then react with other compounds, forming new products.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. It is not known to be toxic or to have any adverse effects on humans or animals. However, it is known to be an irritant to the skin and eyes, and should be handled with caution.
实验室实验的优点和局限性
3-(Benzyloxymethyl)-3-methyl-tetrahydrofuran has several advantages for use in laboratory experiments. It is a colourless liquid, which makes it easy to work with. It is also a relatively non-reactive compound, making it suitable for use in a variety of reactions. Additionally, it is a relatively inexpensive compound, making it an economical choice for laboratory use.
The main limitation of this compound is its limited solubility in water. This can make it difficult to use in aqueous solutions. Additionally, it can react with other compounds, so it should be handled with care.
未来方向
There are a number of potential future directions for research involving 3-(Benzyloxymethyl)-3-methyl-tetrahydrofuran. It could be used to develop new materials and pharmaceuticals. It could also be used as a catalyst in the synthesis of polymers and other organic compounds. Additionally, further research into its biochemical and physiological effects could be undertaken to better understand its potential applications. Finally, its use as a solvent in various reactions could be explored further.
合成方法
3-(Benzyloxymethyl)-3-methyl-tetrahydrofuran is synthesized through a process known as the Wittig reaction. This involves the reaction of an aldehyde or ketone with a phosphonium ylide in the presence of a base. The reaction results in the formation of an alkene and a phosphine oxide. The alkene can then be converted to this compound using a variety of methods, including the use of an acid catalyst, a Grignard reagent, or an organocuprate reagent.
属性
IUPAC Name |
3-methyl-3-(phenylmethoxymethyl)oxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-13(7-8-14-10-13)11-15-9-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMBVXVSNWANBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC1)COCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


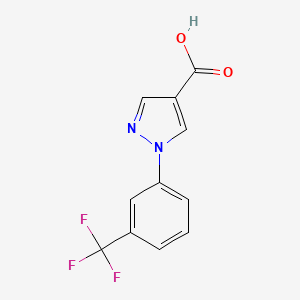
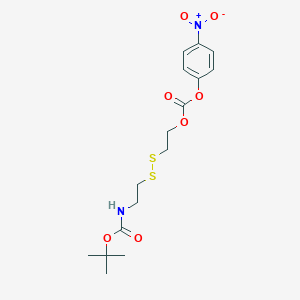
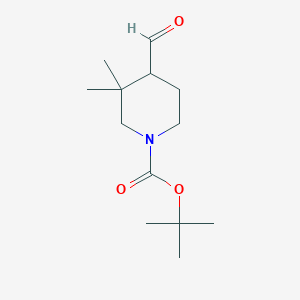
![2-[2-(2,2,3,3,3-Pentafluoropropoxy)ethoxy]ethanol; 98%](/img/structure/B6292192.png)


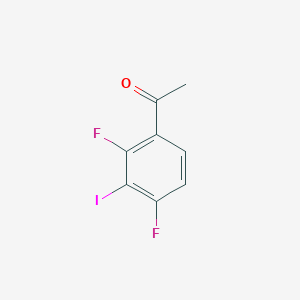
amine](/img/structure/B6292221.png)
